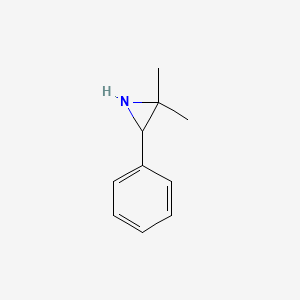

2,2-Dimethyl-3-phenylaziridine

Description

2,2-Dimethyl-3-phenylaziridine (CAS: 13148-28-2), also referred to as 1,2-dimethyl-3-phenylaziridine in some literature, is a three-membered heterocyclic compound containing a nitrogen atom. Its molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol . It is characterized by a strained aziridine ring substituted with two methyl groups at the 1- and 2-positions and a phenyl group at the 3-position. This compound is notable for its dual role:

Properties

IUPAC Name |

2,2-dimethyl-3-phenylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEWPHXVKWPHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326162 | |

| Record name | NSC524930 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23040-89-3 | |

| Record name | 2,2-Dimethyl-3-phenylaziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023040893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC524930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC524930 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-phenylaziridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE39R8U77U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct N-H Aziridination Using Hydroxylamine-O-Sulfonic Acids

The Ma-Zhou-Kürti method (2017) represents a breakthrough in aziridine synthesis, enabling the conversion of unactivated olefins to N-H aziridines using hydroxylamine-O-sulfonic acids. For 2,2-dimethyl-3-phenylaziridine, the reaction employs styrene derivatives substituted with geminal dimethyl groups. Under Rh(II) catalysis (e.g., Rh₂(esp)₂), the olefin undergoes stereospecific amination at ambient temperature (25°C) in dichloromethane, achieving yields of 72–85%. The mechanism proceeds via a rhodium-bound nitrene intermediate, with DFT calculations supporting a concerted asynchronous pathway.

Key Advantages :

N-Alkyl Aziridination via Modified Hydroxylamine Derivatives

Jat et al. (2014) expanded this methodology using O-(2,4-dinitrophenyl)hydroxylamine (DPH) derivatives for N-alkyl aziridines. By substituting the hydroxylamine’s protecting group, this compound was synthesized in a one-pot reaction with Rh₂(OAc)₄ as the catalyst. The reaction achieves 68% yield under optimized conditions (CH₂Cl₂, 25°C, 12 h). This approach avoids the need for external oxidants, as the dinitrophenyl group acts as an internal electron sink.

Classical methods, such as the Wenker or Gabriel-Colman reactions, often produce this compound as a minor byproduct. Brois (1962) observed its formation (10% yield) during the cyclization of N-(α-methylbenzyl)ethanolamine derivatives under strong acidic conditions. These side reactions highlight the thermodynamic preference for geminal dimethyl substitution in aziridine rings due to angle strain relief.

Structural Considerations and Isomer Differentiation

A critical challenge in synthesizing this compound is avoiding structural isomers. Gas chromatography (GC) methods using chiral stationary phases (e.g., β-cyclodextrin) resolve cis-1,2-dimethyl-3-phenylaziridine (retention time 11.60 min) from the target compound. Nuclear magnetic resonance (NMR) spectroscopy further distinguishes isomers:

- ²H NMR : The target compound shows a singlet at δ 1.38 ppm for geminal methyl groups

- ¹³C NMR : The aziridine ring carbon resonates at δ 32.7 ppm, versus δ 28.9 ppm for the 1,2-dimethyl isomer

Comparative Analysis of Synthetic Methods

Emerging Trends :

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-phenylaziridine undergoes various chemical reactions, including:

Nucleophilic ring-opening reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.

Oxidation reactions: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

Substitution reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted phenyl derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reaction conditions: Mild to moderate temperatures, often in the presence of a catalyst or under basic conditions

Major Products Formed

Substituted amines: Formed by nucleophilic ring-opening with amines

Ethers and thioethers: Formed by nucleophilic ring-opening with alcohols and thiols

Oxaziridines: Formed by oxidation reactions

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,2-dimethyl-3-phenylaziridine is , characterized by a three-membered aziridine ring. The unique substitution pattern—two methyl groups at the 2-position and a phenyl group at the 3-position—contributes to its reactivity and utility in chemical synthesis. The aziridine ring's inherent strain makes it a reactive intermediate, facilitating various transformations.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic and electrophilic reactions allows chemists to create complex molecules efficiently.

Transformation Examples:

- N-Alkylation: The compound can be transformed into N-alkyl aziridines, which are valuable intermediates in the synthesis of pharmaceuticals.

- Ring-opening Reactions: The aziridine ring can be opened under mild conditions to yield amines, which are crucial in drug development.

Pharmaceutical Chemistry

In pharmaceutical research, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity due to their structural similarity to bioactive compounds.

Case Studies:

- Research indicates that aziridines can be precursors for various bioactive molecules, including those with anti-cancer properties.

- Studies have shown that modifications of the aziridine structure can enhance its interaction with biological targets .

Material Science

The compound is also investigated for its role in material science, particularly in the synthesis of polymers and other advanced materials.

Applications in Materials:

- As a precursor for polymerization reactions, it contributes to the development of new materials with tailored properties.

- Its unique structure allows for the creation of cross-linked networks that improve material strength and stability.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-phenylaziridine involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted derivatives, which can interact with biological targets or be used in further chemical transformations. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.

Comparison with Similar Compounds

Azetidine and Derivatives

Azetidine (C₃H₇N, MW: 57.10 g/mol), a four-membered nitrogen-containing ring, is another alkaloid found in Ephedra alata but at lower concentrations (0.13–0.23 mg/g) compared to 2,2-dimethyl-3-phenylaziridine . Key differences include:

- Ring strain : Aziridines (3-membered) exhibit higher ring strain than azetidines (4-membered), leading to greater reactivity in nucleophilic ring-opening reactions .

- Derivatives : Fluorinated analogs like 3-fluoroazetidine hydrochloride (CAS: 617718-46-4) and 3,3-difluoroazetidine hydrochloride (CAS: 288315-03-7) are synthetically modified for pharmaceutical applications, unlike this compound, which is primarily linked to illicit drug synthesis .

Phenyl-2-propanone (P2P)

Phenyl-2-propanone (P2P, C₉H₁₀O, MW: 134.18 g/mol) is a ketone formed via hydrolysis of this compound under acidic conditions . While both compounds are route-specific impurities in MA production, their roles differ:

N-Benzyl-2-methylaziridine

This derivative (C₁₀H₁₃N, MW: 147.22 g/mol) is formed when this compound reacts with benzyl groups during MA synthesis. It is an emerging impurity detected in clandestine laboratories, highlighting the compound’s reactivity in side reactions .

Stereoisomers: cis- and trans-1,2-Dimethyl-3-phenylaziridine

The stereochemistry of this compound isomers provides critical forensic insights:

- cis-Isomer : Associated with pseudoephedrine-derived MA, formed via reduction of (+)-chloropseudoephedrine .

- trans-Isomer : Linked to ephedrine-derived MA, originating from (-)-chloroephedrine .

Comparative Data Table

Research Findings and Forensic Relevance

- Route specificity : this compound is exclusive to the ephedrine/pseudoephedrine route, distinguishing it from impurities like 1,3-dimethyl-2-phenylnaphthalene (hydriodic acid/red phosphorus route) .

- Hydrolysis dynamics : Under strong acidity, the aziridine ring opens to form P2P, linking it to multiple synthesis pathways .

- Geographic profiling : Large-scale seizures (e.g., 650 kg in the Philippines) underscore its significance in tracking illicit MA networks .

Biological Activity

2,2-Dimethyl-3-phenylaziridine is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, chemical properties, biological effects, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its aziridine ring structure, which contributes to its reactivity. The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution due to the strain in the aziridine ring.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 175.25 g/mol |

| Melting Point | 40-42 °C |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have demonstrated that this compound shows promising antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing effective inhibition of growth at specific concentrations.

Anticancer Activity

In vitro studies have suggested that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for cell survival.

The biological activity of this compound is largely attributed to its ability to interact with nucleophiles due to the strained aziridine ring. This reactivity facilitates the formation of adducts with biological macromolecules such as proteins and nucleic acids, potentially leading to cytotoxic effects in cancer cells .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Anticancer Research : A study involving human pancreatic cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound was shown to activate caspase pathways involved in apoptosis.

- Antimicrobial Screening : In another investigation, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of approximately 64 µg/mL for both bacteria, suggesting strong antibacterial properties.

Comparison with Related Compounds

When compared with structurally similar compounds like 1,2-Dimethyl-3-phenylaziridine and Phenylacetone, this compound stands out due to its unique aziridine ring and enhanced reactivity profile.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 1,2-Dimethyl-3-phenylaziridine | Moderate | Low |

| Phenylacetone | Low | Moderate |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 2,2-Dimethyl-3-phenylaziridine in complex mixtures?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for separation and identification due to its volatility. Use non-polar columns (e.g., DB-5) with temperature programming to resolve co-eluting peaks .

- Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF) : Provides high-resolution mass data (e.g., m/z = 148.1121) for precise identification in non-volatile matrices .

- Infrared Spectroscopy (IR) : Useful for functional group analysis, particularly to confirm the aziridine ring and phenyl substituents .

- Cross-Validation : Combine multiple techniques to address matrix interference, as shown in forensic analyses of clandestine drug synthesis by-products .

Q. How can cis and trans isomers of this compound be differentiated in synthetic products?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H NMR to distinguish isomer-specific coupling constants and chemical shifts. For example, cis isomers exhibit distinct splitting patterns for vicinal protons on the aziridine ring .

- Chromatographic Resolution : Optimize GC or HPLC conditions (e.g., chiral columns) to separate isomers. Retention time differences are critical for quantification .

- Computational Modeling : Compare experimental NMR data with density functional theory (DFT)-predicted spectra for stereochemical assignment .

Q. What are the common synthetic pathways leading to the formation of this compound in organic reactions?

- Methodological Answer :

- Ephedrine Reduction : Reaction of ephedrine or pseudoephedrine with hydriodic acid (HI) and red phosphorus under reflux conditions. The aziridine forms as a by-product during methamphetamine synthesis .

- Aziridination of Alkenes : Use nitrene precursors (e.g., chloramine-T) with styrene derivatives. Steric effects from the 2,2-dimethyl group require careful optimization of reaction kinetics .

- Artifact Formation : Note that this compound may arise as an analytical artifact during GC-MS analysis of chloroephedrine derivatives. Validate synthesis routes with orthogonal techniques (e.g., LC-MS) .

Advanced Research Questions

Q. How does the presence of this compound in reaction mixtures indicate specific synthetic routes in clandestine drug manufacturing?

- Methodological Answer :

- By-Product Profiling : Correlate aziridine levels with reaction conditions (e.g., HI concentration, temperature). Higher aziridine yields suggest incomplete reduction of ephedrine intermediates .

- Comparative Analysis : Use GC-MS to differentiate aziridine-containing samples from P2P (phenyl-2-propanone)-dominant routes. Aziridine is absent in Leuckart or Birch reduction pathways .

- Forensic Workflows : Develop reference databases linking aziridine concentrations to regional precursor availability (e.g., ephedra vs. pseudoephedrine sources) .

Q. What methodological challenges arise in stabilizing this compound during storage for experimental use?

- Methodological Answer :

- Moisture Sensitivity : Store under inert atmosphere (argon) at -20°C to prevent ring-opening hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for handling .

- Light-Induced Degradation : Protect from UV exposure; amber glass vials are recommended. Monitor purity via periodic NMR or LC-MS analysis .

- Thermal Stability : Avoid prolonged heating above 40°C, as decomposition products (e.g., phenylpropanolamine derivatives) complicate analytical results .

Q. How can researchers distinguish this compound formed during synthesis from analytical artifacts in forensic samples?

- Methodological Answer :

- Artifact Identification : Replicate analytical conditions (e.g., GC inlet temperature) using control samples of chloroephedrine. Aziridine formation during GC-MS analysis indicates thermal degradation .

- Multi-Technique Validation : Confirm presence via UPLC-Q-TOF (lower thermal stress) and compare with GC-MS results. Discrepancies suggest artifacts .

- Isotopic Labeling : Synthesize C-labeled aziridine to track its origin in reaction pathways versus analytical processes .

Q. What computational or experimental approaches are used to study the ring-opening reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress with nucleophiles (e.g., thiols, amines) using H NMR. Steric hindrance from the 2,2-dimethyl group slows ring-opening compared to unsubstituted aziridines .

- DFT Calculations : Model transition states to predict regioselectivity (e.g., attack at less hindered C3 position). Compare with experimental product distributions .

- Catalytic Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance reaction rates. Document stereochemical outcomes via X-ray crystallography of products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.